molecular formula C20H24N2O3 B248202 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide

Cat. No.: B248202
M. Wt: 340.4 g/mol
InChI Key: APDSTOAKQMWGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated isoquinoline derivatives.

Scientific Research Applications

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)acetamide
  • 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)butanamide

Uniqueness

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoquinoline ring with the 2,5-dimethoxyphenyl group and the propanamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C20H24N2O3/c1-24-17-7-8-19(25-2)18(13-17)21-20(23)10-12-22-11-9-15-5-3-4-6-16(15)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

APDSTOAKQMWGDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC3=CC=CC=C3C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC3=CC=CC=C3C2

Origin of Product

United States

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